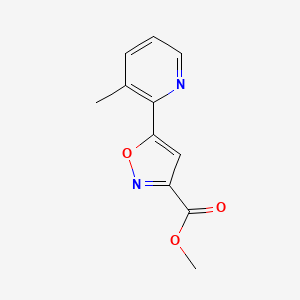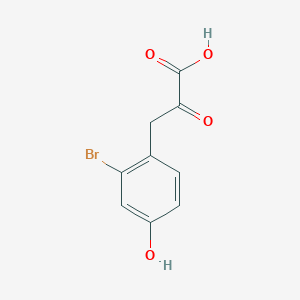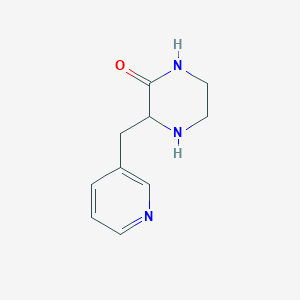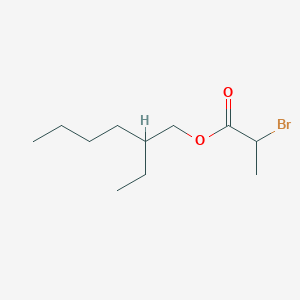![molecular formula C6H11ClO2 B13699925 3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)
3-[(Chloromethoxy)methyl]tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Chloromethoxy)methyl]tetrahydrofuran is a chemical compound that belongs to the class of tetrahydrofuran derivatives Tetrahydrofuran (THF) is a heterocyclic organic compound with a five-membered ring consisting of four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chloromethoxy)methyl]tetrahydrofuran typically involves the reaction of tetrahydrofuran with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions usually involve anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(Chloromethoxy)methyl]tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the chloromethoxy group with other functional groups such as amines, thiols, or alkyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2), alkyl halides (R-X)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols, alkyl derivatives
Scientific Research Applications
3-[(Chloromethoxy)methyl]tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Chloromethoxy)methyl]tetrahydrofuran involves its ability to undergo nucleophilic substitution reactions. The chloromethoxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines or thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A parent compound with a similar structure but without the chloromethoxy group.
3-Methyltetrahydrofuran: A derivative with a methyl group instead of a chloromethoxy group.
2,2,5,5-Tetramethyltetrahydrofuran: A derivative with four methyl groups, making it more sterically hindered and less reactive.
Uniqueness
3-[(Chloromethoxy)methyl]tetrahydrofuran is unique due to the presence of the chloromethoxy group, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
Molecular Formula |
C6H11ClO2 |
|---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
3-(chloromethoxymethyl)oxolane |
InChI |
InChI=1S/C6H11ClO2/c7-5-9-4-6-1-2-8-3-6/h6H,1-5H2 |
InChI Key |
ABRPLOFOZZMJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)




![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)




